methyl N-[3-(methoxycarbonylamino)-4-nitrophenyl]carbamate
Overview
Description
Methyl N-[3-(methoxycarbonylamino)-4-nitrophenyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields due to their versatile chemical properties. This particular compound is known for its applications in organic synthesis and as a potential intermediate in the production of pharmaceuticals and agrochemicals.
Scientific Research Applications
Methyl N-[3-(methoxycarbonylamino)-4-nitrophenyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated as a potential precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[3-(methoxycarbonylamino)-4-nitrophenyl]carbamate typically involves the reaction of 3-nitroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then further reacted with methoxycarbonyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[3-(methoxycarbonylamino)-4-nitrophenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-aminoaniline derivatives.
Substitution: Various substituted carbamates.
Hydrolysis: Amines and carbon dioxide.
Mechanism of Action
The mechanism of action of methyl N-[3-(methoxycarbonylamino)-4-nitrophenyl]carbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl N-[5-(dimethylsulfamoyl)-3-(methoxycarbonylamino)-2-methylphenyl]carbamate: Similar structure but with different substituents, leading to varied chemical properties and applications.
Carbendazim: A benzimidazole carbamate with fungicidal properties, used in agriculture.
Fenbendazole: Another benzimidazole carbamate, used as an anthelmintic in veterinary medicine.
Uniqueness
Its nitro group, for example, allows for further functionalization through reduction or substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl N-[3-(methoxycarbonylamino)-4-nitrophenyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O6/c1-18-9(14)11-6-3-4-8(13(16)17)7(5-6)12-10(15)19-2/h3-5H,1-2H3,(H,11,14)(H,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOACTGILOKOFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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